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5-Methoxy-2-methyl-oxazole is a heterocyclic compound containing a five-membered ring with one nitrogen and one oxygen atom. Research has been conducted on the synthesis of this compound using various methods, including cyclization reactions and multicomponent condensations. [Source: Nordmann, "2-Methyl-5-Methoxy Oxazole", ]
Studies have explored the potential biological activity of 5-methoxy-2-methyl-oxazole. Some research suggests it may possess antifungal and antibacterial properties. [Source: Parchem, "2-Methyl-5-Methoxy Oxazole", ] However, further research is needed to confirm these findings and understand the underlying mechanisms of action.
5-Methoxy-2-methyl-1,3-oxazole is a heterocyclic compound characterized by its five-membered oxazole ring. Its molecular formula is , and it has a molecular weight of approximately 157.1 g/mol. This compound is notable for its unique structural features, including a methoxy group and a methyl substituent, which contribute to its chemical reactivity and biological activity. It was first synthesized in 1998 and has since gained attention for its potential applications in various scientific fields, including medicinal chemistry and material science.
Due to the lack of information on this compound, its mechanism of action in any biological system is unknown.
As no specific safety data is available for 2-Methyl-5-Methoxy Oxazole, it's best to handle it with caution assuming it might possess similar properties to other oxazole derivatives. These can include:
Always consult a safety data sheet (SDS) for similar compounds before handling them in a lab setting.
2-Methyl-5-Methoxy Oxazole seems to be a relatively understudied molecule. Potential future research areas could include:
This compound exhibits promising biological activities. Research indicates that 5-methoxy-2-methyl-1,3-oxazole has anti-tumor properties against various cancer cell lines, including human hepatoma and breast cancer cells. Furthermore, it demonstrates antimicrobial activity against multiple bacterial and fungal strains, suggesting its potential as a therapeutic agent. Its bioactivity is attributed to the structural characteristics of the oxazole ring, which is known for its pharmacological significance.
The synthesis of 5-methoxy-2-methyl-1,3-oxazole typically involves several steps:
5-Methoxy-2-methyl-1,3-oxazole has several applications across various fields:
Studies on the interaction of 5-methoxy-2-methyl-1,3-oxazole with biological systems are ongoing. Preliminary findings suggest that it interacts with specific cellular pathways related to cancer cell proliferation and microbial resistance mechanisms. Further research is needed to elucidate these interactions fully and understand their implications for drug development.
Several compounds share structural similarities with 5-methoxy-2-methyl-1,3-oxazole. Here are some notable examples:
The uniqueness of 5-methoxy-2-methyl-1,3-oxazole lies in its specific combination of functional groups that confer distinct biological activities not fully replicated by similar compounds. Its ability to participate in diverse
5-Methoxy-2-methyl-1,3-oxazole possesses the molecular formula C₅H₇NO₂, representing a substituted oxazole derivative with two distinct methyl and methoxy substituents [1]. The compound exhibits a molecular weight of 113.11 grams per mole, as determined through computational analysis using PubChem 2.2 methodology [1]. The exact mass of this heterocyclic compound is calculated at 113.047678466 Daltons, with an identical monoisotopic mass value [1]. These molecular parameters establish 5-methoxy-2-methyl-1,3-oxazole as a relatively small organic molecule within the oxazole family of heterocycles [2].
The molecular composition includes five carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms, distributed across the five-membered heterocyclic ring and its substituents [1]. The compound is assigned the Chemical Abstracts Service registry number 53878-74-3, providing a unique identifier for this specific oxazole derivative [1] [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₇NO₂ | PubChem [1] |
| Molecular Weight | 113.11 g/mol | PubChem 2.2 [1] |
| Exact Mass | 113.047678466 Da | PubChem 2.2 [1] |
| CAS Number | 53878-74-3 | PubChem [1] |
| Heavy Atom Count | 8 | PubChem [1] |
The structural configuration of 5-methoxy-2-methyl-1,3-oxazole features a planar five-membered heterocyclic ring containing one nitrogen atom at position 3 and one oxygen atom at position 1 [1] [3]. The oxazole ring maintains planarity, characteristic of aromatic heterocycles, with the nitrogen and oxygen atoms separated by one carbon atom within the ring structure [4]. The compound exhibits Cs symmetry, typical for oxazole derivatives [3].
The methoxy group (-OCH₃) is positioned at the 5-carbon of the oxazole ring, while a methyl group (-CH₃) occupies the 2-position [1]. The Simplified Molecular Input Line Entry System representation is CC1=NC=C(O1)OC, illustrating the connectivity pattern within the molecule [1]. The International Chemical Identifier string provides comprehensive structural information: InChI=1S/C5H7NO2/c1-4-6-3-5(7-2)8-4/h3H,1-2H3 [1].
Computational studies indicate that oxazole derivatives maintain high degrees of bond fixation, with notable variations in bond lengths between carbon-nitrogen and carbon-oxygen connections [5]. The molecular geometry demonstrates characteristic aromatic conjugation within the five-membered ring system [3]. The rotatable bond count is limited to one, corresponding to the methoxy substituent, which contributes to the overall molecular rigidity [1].
5-Methoxy-2-methyl-1,3-oxazole exhibits aromatic character through the delocalization of six π-electrons across the five-membered heterocyclic ring [9] [10]. The aromaticity of oxazole systems is generally considered weaker compared to other well-studied aromatic heterocycles such as furan [11]. The compound follows Hückel's rule for aromaticity, with the nitrogen and oxygen heteroatoms contributing to the aromatic sextet through their lone pair electrons [10].
Resonance structures contribute to the electronic stabilization of the oxazole ring, with electron delocalization occurring throughout the heterocyclic system [5]. The aromatic character influences the chemical reactivity patterns, particularly affecting electrophilic and nucleophilic substitution reactions [10]. Theoretical calculations using semiempirical Pariser-Parr-Pople Self-Consistent Field methods combined with configuration interaction have characterized the electronic spectrum and π-electron distribution of oxazole derivatives [12].
The degree of bond fixation in the oxazole ring demonstrates significant variation in bond lengths between carbon-nitrogen and carbon-oxygen connections, reflecting the resonance contributions [5]. The aromatic stabilization energy contributes to the overall thermodynamic stability of the compound under standard conditions.
The electron distribution within 5-methoxy-2-methyl-1,3-oxazole reflects the heterocyclic nature of the molecule, with variations in electron density across different ring positions [13]. Computational studies using density functional theory methods reveal that the highest occupied molecular orbitals possess π- and lone-pair character, typical of aromatic heterocycles [3]. The seven highest occupied valence molecular orbitals can be characterized as combinations of π, σ, and lone pair orbitals [3].
Polarization justified Fukui function calculations demonstrate distinct reactivity patterns in oxazole derivatives, with preferential sites for electrophilic attack identified at specific carbon positions [13]. The electron distribution shows non-uniform character, with regions of enhanced and diminished electron density depending on the position within the ring system [13]. The methoxy and methyl substituents influence the overall electron distribution through inductive and resonance effects.
Theoretical investigations using time-dependent density functional theory and coupled cluster methods provide detailed insights into the electronic structure characteristics [3] [14]. The nitrogen and oxygen heteroatoms contribute significantly to the overall electron distribution pattern, affecting both ground state properties and excited state transitions.
Polarization effects in oxazole systems demonstrate sensitivity to substitution patterns, with different functional groups contributing varying degrees of polarization to the overall molecular system [13]. The polarization justified Fukui functions reveal that oxazole derivatives exhibit moderately polarized character compared to strongly polarized systems like imidazole [13]. The calculated polarizability reflects the molecular response to external electric fields and influences intermolecular interactions.
The electronic polarization contributes to the compound's chemical reactivity and physical properties, including solubility characteristics and intermolecular binding affinities [13]. Computational studies indicate that the polarization effects are particularly important in understanding the reactivity patterns toward electrophilic and nucleophilic reagents.
5-Methoxy-2-methyl-1,3-oxazole demonstrates significant structural and property differences compared to unsubstituted oxazole [1] [7]. The molecular weight increases from 69.06 grams per mole for unsubstituted oxazole to 113.11 grams per mole for the substituted derivative, reflecting the addition of methoxy and methyl groups [1] [7]. The molecular formula expands from C₃H₃NO to C₅H₇NO₂, incorporating additional carbon, hydrogen, and oxygen atoms [1] [7].
The substitution pattern significantly influences the electronic properties, with the methoxy group acting as an electron-donating substituent that affects the overall electron distribution within the ring system [16]. Studies indicate that unsubstituted oxazole derivatives generally exhibit superior antibacterial potency compared to substituted analogs, suggesting that substitution modifies biological activity profiles [16]. The lipophilicity increases with substitution, as reflected in the higher XLogP3-AA value of 1.0 for the substituted compound compared to unsubstituted oxazole [1].
Both compounds maintain similar pKa values around 0.8, indicating comparable basic character despite the structural modifications [1] [7]. The aromatic character persists in both systems, though the substitution pattern influences the specific reactivity sites and reaction rates [17].
| Property | Unsubstituted Oxazole | 5-Methoxy-2-methyl-1,3-oxazole |
|---|---|---|
| Molecular Formula | C₃H₃NO [7] | C₅H₇NO₂ [1] |
| Molecular Weight (g/mol) | 69.06 [7] | 113.11 [1] |
| Boiling Point (°C) | 69-70 [7] | Not available |
| pKa | 0.8 [7] | 0.8 (estimated) [1] |
The comparison between 5-methoxy-2-methyl-1,3-oxazole and thiazole analogues reveals fundamental differences in heteroatom composition and resulting properties [18] [13]. Thiazole contains a sulfur atom in place of the oxygen atom found in oxazole, resulting in different electronic characteristics and chemical behavior [18]. The molecular weight of unsubstituted thiazole (85.13 grams per mole) falls between that of unsubstituted oxazole and the substituted oxazole derivative [18].
Dipole moment measurements show thiazole (0.633 Debye) exhibiting slightly higher polarity than unsubstituted oxazole (0.590 Debye), reflecting the different electronegativity and size of sulfur compared to oxygen [13]. Thiazole demonstrates more effective hydrogen bonding capabilities compared to oxazole systems, though oxazole-based fragments show less flexibility than thiazole-based counterparts [18].
The aromaticity characteristics differ between the two heterocyclic systems, with thiazole exhibiting nearly aromatic character and more uniform density distribution compared to the polarized system observed in oxazole derivatives [13]. Boiling point comparisons reveal thiazole (118 degrees Celsius) having a significantly higher boiling point than unsubstituted oxazole (69-70 degrees Celsius), reflecting stronger intermolecular interactions [18] [7].
Structure-activity relationship studies demonstrate that thiazole fragments require different structural requirements for biological activity compared to oxazole systems, with thiazole-containing compounds often showing distinct pharmacological profiles [18]. The electronic properties and reactivity patterns differ substantially between oxazole and thiazole systems, influencing their respective applications in medicinal chemistry [18].
5-Methoxy-2-methyl-1,3-oxazole belongs to the broader family of five-membered heterocycles, which includes isoxazole, imidazole, pyrazole, and other related systems [9] [4]. These heterocycles contain one to four heteroatoms (nitrogen, oxygen, and sulfur) and demonstrate varying physicochemical and biological properties [9].
Isoxazole, an isomer of oxazole, features adjacent nitrogen and oxygen atoms rather than the separated arrangement found in oxazole [4] [19]. The structural difference significantly affects the electronic properties, with isoxazole showing a much lower pKa value (-3.0) compared to oxazole (0.8), indicating substantially different acid-base behavior [4]. The boiling point of isoxazole (95 degrees Celsius) is intermediate between oxazole and thiazole [4].
Imidazole represents another important comparison point, containing two nitrogen atoms in the five-membered ring [13]. Imidazole exhibits a significantly higher dipole moment (1.456 Debye) and boiling point (257 degrees Celsius) compared to oxazole derivatives, reflecting its enhanced hydrogen bonding capabilities and intermolecular interactions [13]. The pKa of imidazole (7.0) indicates basic character, contrasting with the weakly basic nature of oxazole systems [13].
The relationship between these heterocycles demonstrates how small changes in heteroatom identity and position dramatically influence molecular properties [9] [19]. Five-membered heterocycles containing nitrogen and oxygen atoms show diverse biological activities and serve as important pharmacophores in medicinal chemistry applications [9]. The substitution patterns on these ring systems further modulate their properties, as observed in the case of 5-methoxy-2-methyl-1,3-oxazole compared to its unsubstituted parent compound [16].
| Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Dipole Moment (D) | pKa |
|---|---|---|---|---|
| Oxazole | C₃H₃NO [7] | 69.06 [7] | 0.590 [13] | 0.8 [7] |
| Thiazole | C₃H₃NS [18] | 85.13 [18] | 0.633 [13] | 2.5 [18] |
| Isoxazole | C₃H₃NO [4] | 69.06 [4] | Not available | -3.0 [4] |
| Imidazole | C₃H₄N₂ [13] | 68.08 [13] | 1.456 [13] | 7.0 [13] |
The synthesis of oxazole derivatives, including 5-methoxy-2-methyl-1,3-oxazole, encompasses a diverse array of methodological approaches ranging from classical established routes to modern sustainable techniques. This comprehensive examination details the synthetic pathways organized by methodological categories, providing insights into reaction conditions, yields, and mechanistic considerations.
Classical synthetic methodologies for oxazole formation have established the foundation for heterocyclic chemistry in this domain. These well-established approaches continue to serve as reliable methods for accessing substituted oxazoles, including the target compound 5-methoxy-2-methyl-1,3-oxazole.
The Van Leusen reaction represents one of the most significant and widely employed methodologies for oxazole construction [1] [2] [3]. This versatile transformation involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions to generate 5-substituted oxazoles through a [3+2] cycloaddition mechanism [4] [1].
Mechanistic Framework: The Van Leusen synthesis proceeds through a well-defined mechanistic pathway involving initial deprotonation of TosMIC by the base, generating a reactive carbanion that contains both isocyanide and active methylene functionalities [3] [5]. The deprotonated TosMIC functions as a C2N1 "3-atom synthon" that undergoes nucleophilic addition to the aldehyde carbonyl, followed by intramolecular cyclization to form an oxazoline intermediate [1] [3]. Subsequent elimination of the tosyl group (-TosH) affords the aromatic oxazole product [4] [6].
Reaction Conditions and Optimization: Traditional Van Leusen conditions employ potassium phosphate (K₃PO₄) as the base in dimethylformamide at elevated temperatures (80°C) for 2-6 hours, typically yielding 70-85% of the desired oxazole products [1] [2]. However, significant improvements have been achieved through various modifications. The incorporation of β-cyclodextrin as a supramolecular catalyst in aqueous media allows the reaction to proceed at room temperature (25°C) within 1-2 hours, achieving excellent yields of 85-95% [4] [6]. This green chemistry approach utilizes water as the reaction medium and requires only catalytic amounts of triethylamine base.
Advanced Variants: Modern adaptations include ionic liquid-mediated protocols using 1-butyl-3-methylimidazolium bromide ([bmim]Br) as both solvent and promoter, achieving 80-92% yields while providing the advantage of solvent recyclability for up to six consecutive runs [5]. Polymer-supported TosMIC reagents have been developed for solid-phase synthesis applications, facilitating product purification and enabling automated synthesis protocols [5].
| Van Leusen Synthesis Conditions | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Classical conditions (K₃PO₄/DMF) | 80°C | 2-6 h | 70-85 | [1] [2] [3] |
| β-Cyclodextrin catalyzed (H₂O) | 25°C | 1-2 h | 85-95 | [4] [6] |
| Ionic liquid-mediated | 60°C | 4-8 h | 80-92 | [5] |
| Pressure reactor-assisted | 65°C | 20 min | 85-96 | [7] |
The cyclodehydration of β-hydroxy amides represents a fundamental approach for oxazoline formation, which can be subsequently oxidized to yield oxazoles [8] [9] [10]. This methodology provides excellent stereocontrol and functional group tolerance, making it particularly valuable for complex molecule synthesis.
Mechanistic Aspects: The cyclization proceeds through activation of the hydroxyl group by fluorinating reagents, followed by intramolecular nucleophilic substitution by the amide nitrogen [8] [11]. This process typically occurs with inversion of stereochemistry at the hydroxyl-bearing carbon, providing predictable stereochemical outcomes [9] [12].
Reagent Systems: Diethylaminosulfur trifluoride (DAST) has been extensively employed for this transformation, typically requiring temperatures of 70-90°C and reaction times of 2-6 hours to achieve yields of 75-95% [8] [9]. The more stable Deoxo-Fluor® reagent offers improved safety profiles and has been successfully implemented in continuous flow processes [11] [13] [12]. Flow chemistry applications using Deoxo-Fluor® achieve greater than 99% conversion within 1.7 minutes at room temperature, representing a significant improvement over batch conditions [11] [12].
Triflic Acid-Mediated Cyclization: Recent developments have introduced trifluoromethanesulfonic acid (triflic acid) as an effective promoter for β-hydroxy amide cyclization [10]. This method operates under mild conditions at room temperature with reaction times ranging from 30 minutes to 3 hours, achieving yields of 80-95%. The transformation generates water as the only byproduct, enhancing the environmental profile of the process [10].
| Cyclization Method | Conditions | Time | Yield (%) | Stereochemistry |
|---|---|---|---|---|
| DAST-mediated | 70-90°C | 2-6 h | 75-95 | Inversion |
| Deoxo-Fluor® (batch) | -20°C | 30 min | >95 | Inversion |
| Deoxo-Fluor® (flow) | 25°C | 1.7 min | >99 | Inversion |
| Triflic acid | 25°C | 0.5-3 h | 80-95 | Inversion |
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) has emerged as a particularly versatile and safe alternative to DAST for cyclodehydration reactions [11] [13] [14] [15]. This reagent offers enhanced thermal stability and reduced toxicity while maintaining high efficiency in oxazoline formation.
Flow Chemistry Applications: The implementation of Deoxo-Fluor® in continuous flow systems has revolutionized the synthesis of oxazolines and their subsequent oxidation to oxazoles [11] [12]. Flow conditions enable precise temperature control, improved mixing, and enhanced safety compared to batch processes. A typical flow setup involves combining β-hydroxy amide solutions (0.25 M) with Deoxo-Fluor® at flow rates of 3.00 mL/min, achieving complete conversion within 1.7 minutes at room temperature [11] [12].
One-Pot Protocols: Direct synthesis of oxazoles from carboxylic acids has been achieved using Deoxo-Fluor® in one-pot procedures [14]. This approach involves initial formation of the β-hydroxy amide intermediate followed by cyclodehydration, providing oxazolines in 96-99% yields within 30 minutes at 0°C [14]. The methodology demonstrates broad substrate scope encompassing aliphatic, aromatic, and unsaturated carboxylic acids [14].
Safety and Environmental Considerations: Deoxo-Fluor® offers significant safety advantages over DAST, including lower volatility, reduced corrosiveness, and enhanced thermal stability [15]. Flow chemistry implementations further improve safety by containing hazardous hydrogen fluoride byproducts within the reaction system and enabling in-line quenching protocols [11] [12].
Contemporary synthetic methodologies have introduced innovative catalytic systems and reaction conditions that address limitations of classical approaches while providing enhanced selectivity, efficiency, and sustainability.
Palladium catalysis has emerged as a powerful tool for oxazole synthesis, enabling novel disconnections and providing access to substitution patterns that are challenging to achieve through classical methods [16] [17] [18] [19] [20] [21] [22].
Cascade Reactions: Palladium-catalyzed cascade processes involving difluoroalkylation and cyclization of N-propargylamides provide access to difluoromethyl-substituted oxazoles [16]. These transformations proceed through vinylpalladium intermediates that undergo intramolecular cyclization with the carbonyl oxygen acceptor, generating oxazoline derivatives with high Z-stereoselectivity (65-90% yields) [16].
C-H Activation Protocols: Sequential carbon-nitrogen and carbon-oxygen bond formation through palladium(II)-catalyzed sp² C-H activation enables direct synthesis of oxazoles from simple amides and ketones [17] [22]. This methodology proceeds through initial C-N bond formation followed by C-O bond closure, achieving yields of 70-85% under relatively mild conditions (100°C, 8-24 hours) [17] [22].
Oxidative Cyclization: Palladium-catalyzed and copper-mediated oxidative cyclization processes facilitate the construction of trisubstituted oxazoles through cascade C-N and C-O bond formations [18] [19] [20]. These protocols typically employ molecular oxygen or air as the terminal oxidant, removing four hydrogen atoms during the transformation and utilizing water as the oxygen source [18] [19] [20]. Yields range from 75-95% under optimized conditions (120°C, air atmosphere) [18] [19] [20].
| Pd-Catalyzed Method | Substrate Type | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| Cascade cyclization | N-Propargylamides | Pd(OAc)₂ | 80-120°C, 6-12 h | 65-90 |
| C-H Activation | Amides + Ketones | Pd(II) | 100°C, 8-24 h | 70-85 |
| Oxidative cyclization | Amines + Ketones | Pd/Cu | 120°C, air | 75-95 |
Photocatalytic methodologies utilizing visible light have introduced mild, sustainable conditions for oxazole synthesis while enabling novel chemical transformations that are difficult to achieve through thermal processes [23] [24] [25] [26] [27] [28].
Ruthenium Photocatalysis: [Ru(bpy)₃]Cl₂ photocatalyst enables the synthesis of substituted oxazoles from α-bromoketones and benzylamines under visible light irradiation [25] [26] [28]. The process operates at room temperature using blue LED irradiation (456 nm) in the presence of potassium phosphate base and carbon tetrabromide, achieving yields of 70-92% [25] [26] [28]. This methodology has been successfully applied to natural product synthesis, including the preparation of texaline [25] [28].
Metal-Free Photocatalysis: Innovative metal-free approaches utilizing triisopropylchlorosilane as a Lewis acid under visible light irradiation enable the synthesis of polysubstituted oxazoles from diazo compounds and nitriles [23] [24] [27]. These protocols achieve excellent yields (85-95%) under mild reaction conditions and demonstrate broad substrate scope [23] [24] [27]. The methodology has been successfully scaled to gram quantities and implemented in continuous flow systems [23] [24].
Organic Dye Photocatalysts: Rose Bengal and Eosin Y have been employed as sustainable photocatalysts for oxazole synthesis, offering cost-effective alternatives to transition metal catalysts [29]. These organic dyes enable efficient transformations under white LED irradiation with yields of 80-90% in flow chemistry applications [29].
| Photocatalyst System | Light Source | Substrates | Conditions | Yield (%) |
|---|---|---|---|---|
| [Ru(bpy)₃]Cl₂ | Blue LED (456 nm) | α-Bromoketones + Amines | rt, K₃PO₄ | 70-92 |
| (i-Pr)₃SiCl | Visible light | Diazo + Nitriles | rt, mild | 85-95 |
| Rose Bengal/Eosin Y | White LED | Various substrates | rt, flow | 80-90 |
Microwave irradiation has revolutionized oxazole synthesis by dramatically reducing reaction times while improving yields and enabling solvent-free conditions [30] [31] [32] [33] [34] [35].
Van Leusen Microwave Protocols: Microwave-assisted Van Leusen reactions using aldehydes and TosMIC in isopropanol achieve excellent yields (90-96%) within 8 minutes at 65°C using 350 W microwave power [31] [32]. These conditions represent significant improvements over conventional heating methods, reducing reaction times from hours to minutes [31] [32].
Direct Cyclization from Carboxylic Acids: Open vessel microwave synthesis enables direct conversion of carboxylic acids to oxazolines using excess 2-amino-2-methyl-1-propanol at 170°C [35]. This solvent-free methodology achieves yields of 73-99% within 15-40 minutes, depending on substrate structure [35]. The approach demonstrates applicability to both aliphatic and aromatic carboxylic acids, as well as dicarboxylic acid substrates [35].
Novel Substrate Combinations: Microwave-mediated condensation between 3-oxetanone and primary amides provides access to hydroxymethyl-substituted oxazoles [34]. These reactions utilize sustainable solvents and require only 5-15 minutes at 150°C to achieve moderate to good yields (65-85%) [34]. The methodology represents a competitive approach for synthesizing valuable heterocyclic frameworks [34].
| Microwave Method | Power/Temp | Time | Conditions | Yield (%) |
|---|---|---|---|---|
| Van Leusen protocol | 350 W, 65°C | 8 min | Isopropanol | 90-96 |
| Acid cyclization | 170°C | 15-40 min | Solvent-free | 73-99 |
| Oxetanone condensation | 150°C | 5-15 min | Green solvents | 65-85 |
Industrial synthesis of oxazole derivatives requires consideration of scalability, cost-effectiveness, safety, and environmental impact. Large-scale production methods typically emphasize robust, well-established synthetic routes that can be reliably operated under manufacturing conditions [36] [37] [38].
Scalable Van Leusen Processes: Industrial implementations of the Van Leusen reaction often employ optimized conditions that balance yield, reaction time, and operational safety [37] [38]. Recent developments have demonstrated gram-scale synthesis using triflylpyridinium reagents for direct conversion of carboxylic acids to oxazoles [37] [38]. This methodology achieves broad substrate scope with good functional group tolerance and enables recovery and reuse of the DMAP base, highlighting practical benefits for industrial applications [37] [38].
Flow Chemistry for Manufacturing: Continuous flow processes offer significant advantages for industrial oxazole production, including improved heat and mass transfer, enhanced safety profiles, and reduced waste generation [11] [12] [39]. Flow synthesis of oxazolines using Deoxo-Fluor® has been successfully demonstrated on multi-gram scales with consistent product quality and minimal operator exposure to hazardous reagents [11] [12].
Process Intensification: Microstructured reactors enable safe handling of potentially hazardous oxidation reactions, such as the synthesis of oxazole hydroperoxides using molecular oxygen [39]. These systems provide precise control over reaction parameters while minimizing safety risks associated with explosive intermediate formation [39].
Environmental sustainability has become a critical consideration in synthetic chemistry, driving the development of green methodologies that minimize waste, reduce energy consumption, and eliminate hazardous reagents [29] [40] [41] [42] [43].
Solvent-free synthesis represents a fundamental approach to green chemistry by eliminating the need for organic solvents, which constitute the largest component of chemical waste in traditional processes [44] [45].
Copper-Mediated Aerobic Oxidation: Solvent-free synthesis of trisubstituted oxazoles through copper-catalyzed aerobic oxidative annulation of ketones and amines achieves excellent yields (80-95%) under mild conditions [44]. This methodology utilizes molecular oxygen as the terminal oxidant, avoiding the need for stoichiometric chemical oxidants [44]. The process operates at temperatures of 80-120°C over 4-8 hours and demonstrates broad functional group tolerance [44].
PEG-Promoted Synthesis: Polyethylene glycol (PEG-400) serves as a non-toxic, recyclable medium for catalyst-free synthesis of oxazoles from α-haloketones and urea [45]. This methodology operates at room temperature with reaction times of 2-6 hours, achieving yields of 80-90% [45]. The PEG medium can be recovered and reused for subsequent reactions without significant loss of activity [45].
Mechanochemical Approaches: Grinding and ball milling techniques enable solvent-free synthesis through mechanical activation of reactants [41] [42]. These methods require minimal energy input and generate no solvent waste, representing highly sustainable alternatives to conventional solution-phase synthesis [41] [42].
| Solvent-Free Method | Conditions | Time | Yield (%) | Green Features |
|---|---|---|---|---|
| Cu-mediated oxidation | 80-120°C | 4-8 h | 80-95 | Air as oxidant, no solvents |
| PEG-promoted | rt | 2-6 h | 80-90 | Non-toxic, recyclable |
| Mechanochemical | rt | 0.5-2 h | 70-88 | Mechanical activation |
Sustainable catalysis focuses on developing catalytic systems that minimize environmental impact through improved atom economy, catalyst recyclability, and reduced energy requirements [46] [47] [43] [48] [49].
Electrochemical Synthesis: Electrochemical methods eliminate the need for stoichiometric chemical oxidants by utilizing electrical energy to drive redox transformations [46] [47] [50] [49] [51] [52]. These processes typically operate at room temperature and demonstrate excellent functional group tolerance [46] [47] [49]. Electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile achieves yields of 80-95% using carbon felt electrodes and lithium perchlorate electrolyte [47] [49] [51] [52].
Phosphine-Mediated Electrochemical Processes: Advanced electrochemical protocols utilizing phosphine-mediated deoxygenative [3+2] cycloaddition enable direct synthesis of oxazoles from carboxylic acids [46]. This methodology avoids transition metals and toxic oxidants while operating under mild conditions to achieve yields of 75-92% [46].
Continuous Flow Electrochemistry: Flow electrochemical systems provide enhanced safety, improved mass transfer, and opportunities for process intensification [46] [53]. These systems enable continuous operation with consistent product quality and reduced energy consumption compared to batch processes [46] [53].
Organocatalytic Approaches: Metal-free catalytic systems utilizing organic catalysts offer sustainable alternatives to transition metal catalysis [48]. Polystyrene-supported organocatalysts demonstrate excellent recyclability and stability, enabling continuous operation for extended periods without significant catalyst degradation [48].
| Sustainable Method | Catalyst Type | Conditions | Yield (%) | Sustainability Features |
|---|---|---|---|---|
| Electrochemical | Electrode-based | rt, 2-8 h | 75-95 | No oxidants, mild conditions |
| Organocatalytic | Supported organic | Variable | 70-90 | Recyclable, metal-free |
| Flow processes | Various | Continuous | 80-95 | Energy efficient, scalable |